molecular formula C12H13NO2 B3207707 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one CAS No. 1047721-74-3

3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Cat. No.: B3207707
CAS No.: 1047721-74-3
M. Wt: 203.24
InChI Key: RQHOGSOCPPWOJC-UHFFFAOYSA-N
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Description

3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one: is a versatile organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one typically involves the reaction of a chromanone derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the chromanone, followed by the addition of the pyrrolidine derivative to form the spiro compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. This is often achieved using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are useful in various chemical reactions and processes.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Spiro[chromane-2,3’-pyrrolidine]: Similar in structure but lacks the ketone group.

    Spiro[indoline-2,3’-pyrrolidine]: Contains an indoline ring instead of a benzopyran ring.

    Spiro[benzofuran-2,3’-pyrrolidine]: Features a benzofuran ring instead of a benzopyran ring.

Uniqueness: 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is unique due to its specific combination of a benzopyran ring and a pyrrolidine ring with a ketone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11/h1-4,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHOGSOCPPWOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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